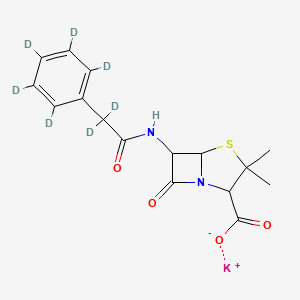

Benzylpenicillinate-d7, Potassium Salt

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H17KN2O4S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

potassium;6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/i3D,4D,5D,6D,7D,8D2; |

InChI Key |

IYNDLOXRXUOGIU-PKWHKRCLSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzylpenicillinate D7, Potassium Salt

Strategies for Regioselective Deuterium (B1214612) Incorporation

The defining feature of Benzylpenicillinate-d7, Potassium Salt is the specific placement of seven deuterium atoms. The IUPAC name, potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, precisely describes this arrangement. nih.gov The synthesis is designed to incorporate the isotopic label onto the acyl side chain before its coupling with the 6-aminopenicillanic acid (6-APA) nucleus.

The primary strategy for synthesizing Benzylpenicillinate-d7 involves the preparation of a deuterated precursor, specifically phenyl-d5-acetic-d2 acid. This molecule contains the five deuterium atoms on the phenyl ring and two deuterium atoms at the alpha-position of the acetyl group. nih.gov The synthesis of this labeled precursor is the key step for regioselective deuterium incorporation.

Chemical synthesis methods are employed to produce this highly enriched starting material. amerigoscientific.com For the phenyl group, a common approach involves the deuteration of a benzene (B151609) derivative under conditions that promote electrophilic substitution or through catalytic exchange reactions using a deuterium source. The two deuterium atoms on the acetyl group are typically introduced by enolate chemistry, where the alpha-protons are exchanged for deuterium in the presence of a deuterium donor like D₂O. Once the phenyl-d5-acetic-d2 acid is synthesized, it can be converted to a more reactive form, such as an acyl chloride, to facilitate its amide coupling with the 6-APA backbone to form the final deuterated penicillin molecule.

By placing the deuterium atoms on the side chain, the structural integrity and chemical reactivity of the essential β-lactam ring are preserved. nih.govwikipedia.org This ensures that the labeled compound behaves chemically and biologically identically to its unlabeled counterpart, which is a critical requirement for its use as an internal standard in pharmacokinetic and metabolic studies. medchemexpress.com The seven-dalton mass shift provides a distinct signal in mass spectrometry without compromising the molecule's fundamental properties.

Purification and Isolation Techniques for Isotopic Purity

After synthesis, the purification of this compound is crucial to ensure superior purity standards and to remove any unlabeled (d0) or partially deuterated species. moravek.com The presence of such impurities could compromise the accuracy of quantitative analyses where the compound is used as an internal standard. A combination of chromatographic techniques is typically employed to achieve high chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used methods for the purification of pharmaceutical compounds. moravek.com In the case of Benzylpenicillinate-d7, reversed-phase HPLC can effectively separate the target compound from starting materials, reagents, and other byproducts based on differences in polarity. This ensures high chemical purity. However, since deuteration has a minimal effect on polarity, HPLC alone may not be sufficient to separate species with different degrees of isotopic labeling. Therefore, purification is aimed at ensuring the final product is chemically pure, while isotopic purity is confirmed through analytical techniques.

Structural Elucidation and Confirmatory Analytics of this compound

To confirm the successful synthesis, correct isotopic incorporation, and high purity of this compound, a suite of advanced analytical techniques is required. amerigoscientific.com These methods verify the molecular weight, elemental composition, and the precise location of the deuterium atoms.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the analysis of isotopically labeled compounds. nih.govnih.gov For this compound, HRMS provides two critical pieces of information.

First, it confirms the molecular weight and elemental formula. The theoretical accurate mass of the deuterated compound is 379.0985 Da. nih.govlgcstandards.com HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the experimental mass to be matched with the theoretical value, thereby confirming the successful incorporation of seven deuterium atoms.

Second, HRMS is used to determine the isotopic abundance and purity. By analyzing the mass spectrum, the ratio of the d7-labeled compound to any remaining unlabeled (d0) or partially labeled molecules can be quantified, ensuring the isotopic enrichment meets the required specifications, which is often above 95%. scbt.com

Table 1: Mass Spectrometry Data for this compound

| Property | Unlabeled Benzylpenicillinate, Potassium Salt | This compound |

| Molecular Formula | C₁₆H₁₇KN₂O₄S | C₁₆H₁₀D₇KN₂O₄S lgcstandards.com |

| Molecular Weight | 372.48 g/mol | 379.52 g/mol lgcstandards.com |

| Theoretical Accurate Mass | 372.0624 Da | 379.0985 Da nih.govlgcstandards.com |

While HRMS confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their specific locations within the molecule. amerigoscientific.comnih.gov This is a standard tool for the structural elucidation of stable isotope-labeled compounds. amerigoscientific.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Benzylpenicillinate-d7, the signals corresponding to the five protons on the phenyl ring and the two alpha-protons of the acetyl side chain would be absent or significantly diminished. The remaining signals for the protons on the β-lactam core would be present and would match those of the unlabeled standard, confirming that the deuteration occurred only at the desired positions.

²H NMR (Deuterium NMR): A ²H NMR spectrum provides direct evidence of the deuterium atoms. This spectrum would show signals in the chemical shift regions corresponding to the aromatic (phenyl) and aliphatic (alpha-acetyl) positions where deuteration has occurred. This confirms the regioselectivity of the labeling process.

Together, these analytical methods provide a comprehensive characterization of this compound, confirming its identity, purity, and precise isotopic labeling pattern.

Advanced Chromatographic Techniques (e.g., HPLC, TLC) for Chemical Purity Assessment

The assessment of chemical purity is a critical step in the characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely employed analytical techniques for this purpose. These methods are adept at separating the target compound from potential impurities, including starting materials, by-products from the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the definitive method for the quantitative purity assessment of this compound. Its high resolution and sensitivity enable the precise detection and quantification of the main component as well as any trace-level impurities. Certificates of analysis for this compound frequently report purity levels determined by HPLC to be greater than 95% and often as high as 98%. lgcstandards.comlgcstandards.comlgcstandards.com

The separation is typically achieved using a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture. The chromatographic conditions, including the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve efficient separation of Benzylpenicillinate-d7 from its non-deuterated analogue, Penicillin G, and other related substances. An isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer is a common approach. researchgate.net UV detection is frequently set at a wavelength where the penicillin nucleus absorbs strongly, such as 215 nm or 205 nm. lgcstandards.comresearchgate.net

In a typical HPLC analysis of a high-purity sample of this compound, the chromatogram would be dominated by a single, sharp, and symmetrical peak corresponding to the deuterated compound. The presence of impurities would be indicated by the appearance of additional, smaller peaks with different retention times.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (5 µm, 4.6 mm × 150 mm) | Provides a non-polar stationary phase for effective separation. |

| Mobile Phase | Acetonitrile : 5 mM Phosphate Buffer (pH 6.6) (25:75, v/v) researchgate.net | Acts as the eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min researchgate.net | Ensures consistent and reproducible retention times. |

| Detection | UV at 205 nm lgcstandards.com | Allows for the quantification of the compound based on its absorbance. |

| Column Temp. | 40 °C mdpi.com | Maintains consistent separation conditions and improves peak shape. |

| Injection Vol. | 15 µL mdpi.com | The volume of the sample introduced into the system. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and versatile technique used for the qualitative purity assessment of this compound. It serves as a quick screening tool to verify the identity and purity of a sample. researchgate.net The principle of TLC involves spotting the dissolved compound onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which travels up the plate by capillary action.

Different compounds in the sample mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in their separation. For a pure compound, a single spot is expected upon visualization (e.g., under UV light). researchgate.net The position of the spot is characterized by its Retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The presence of multiple spots indicates the presence of impurities.

Table 2: Representative TLC Analysis Results

| Sample | Observation (Under UV Light) | Calculated Rf Value | Interpretation |

|---|---|---|---|

| Standard (Benzylpenicillinate-d7, K Salt) | Single Spot | 0.65 | The reference point for the pure compound. |

| Test Sample A | Single Spot | 0.65 | The sample is considered pure under these conditions. |

| Test Sample B | Two Spots | 0.65 (major), 0.40 (minor) | The sample contains an impurity with a lower Rf value. |

Mechanistic Chemical Studies of Benzylpenicillinate D7, Potassium Salt

Investigation of Deuterium (B1214612) Isotope Effects on Reaction Kinetics

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). wikipedia.org This is particularly true for reactions where a bond to the labeled atom is broken or formed in the rate-determining step. wikipedia.org For Benzylpenicillinate-d7, the deuterium labels are on the phenylacetyl moiety, which is generally not directly involved in the cleavage of the β-lactam ring, the primary route of degradation. However, secondary kinetic isotope effects can still be observed.

Studies on the Chemical Stability of Benzylpenicillinate-d7, Potassium Salt in Aqueous Media

Benzylpenicillin is known to be unstable in aqueous media, with its degradation being influenced by pH. researchgate.netnih.gov The primary non-enzymatic degradation pathway in aqueous solution is the hydrolysis of the β-lactam ring. core.ac.ukresearchgate.net While specific stability studies on the d7-labeled variant are not extensively documented in publicly available literature, the principles of its degradation can be inferred from studies on the non-labeled compound. The degradation of benzylpenicillin in aqueous solution is complex and can be catalyzed by both acid and base. nih.govcore.ac.uk

The stability of the β-lactam ring can be influenced by complexation with other molecules. For instance, studies with cyclodextrins have shown that these molecules can either stabilize or destabilize benzylpenicillin depending on the pH and the specific cyclodextrin (B1172386) derivative. researchgate.netnih.gov In acidic media, cyclodextrins tend to have a stabilizing effect, while in neutral and basic media, they often accelerate hydrolysis. nih.gov It is plausible that this compound would exhibit similar interactions.

Influence of Deuterium on Proton Transfer Processes in Chemical Reactions

Deuterium substitution can significantly impact reactions involving proton transfer. nih.gov In the context of benzylpenicillin hydrolysis, proton transfer is a key step, especially in acid- or base-catalyzed mechanisms. Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, have been used to probe these mechanisms for related β-lactam compounds. nih.govacs.orgnih.gov

For Benzylpenicillinate-d7, the deuterium atoms are on the side chain and not directly participating in the hydrolysis of the β-lactam ring as exchangeable protons. However, their presence can exert a secondary kinetic isotope effect. Inverse secondary KIEs (kH/kD < 1) have been observed in the enzymatic hydrolysis of penicillins, suggesting a change in hybridization at the carbonyl carbon of the scissile bond to a more tetrahedral state in the transition state. nih.govacs.org A similar, though likely small, effect could be anticipated in the chemical hydrolysis of Benzylpenicillinate-d7.

Table 1: Expected Kinetic Isotope Effects (KIE) in Benzylpenicillinate-d7 Reactions

| Reaction Type | Expected KIE (kH/kD) | Rationale |

| Primary KIE | ~1 | The C-D bonds on the phenylacetyl group are not broken in the rate-determining step of β-lactam hydrolysis. |

| Secondary KIE | Inverse (<1) or small normal (>1) | A small secondary KIE may arise from changes in hyperconjugation or steric effects near the reaction center due to the deuterium substitution. An inverse effect would suggest a transition state with increased sp3 character at the β-lactam carbonyl. |

| Solvent KIE (in D₂O) | Normal (>1) | For acid- or base-catalyzed hydrolysis, proton (or deuteron) transfer is involved in the rate-determining step, leading to a significant solvent KIE. |

Non-Biological Degradation Pathways and Byproduct Identification

The degradation of benzylpenicillin can proceed through several non-biological pathways, including hydrolysis, oxidation, and photolysis. The d7-labeling of this compound is particularly useful for tracking the fate of the phenylacetyl portion of the molecule during these degradation processes.

Characterization of Hydrolytic Degradation Products Using Labeled Tracers

The primary degradation pathway for benzylpenicillin in aqueous solution is hydrolysis, which opens the four-membered β-lactam ring to form benzylpenicilloic acid. researchgate.netpku.edu.cn This initial product is unstable and can undergo further degradation. The use of Benzylpenicillinate-d7 as a tracer allows for the unambiguous identification of degradation products retaining the phenylacetyl-d7 moiety using techniques like mass spectrometry. nih.gov

Under acidic conditions, benzylpenicilloic acid can decarboxylate to form benzylpenilloic acid. researchgate.netpku.edu.cn Benzylpenillic acid is another potential degradation product in acidic media. pku.edu.cn The d7-label would be retained in all of these products.

Table 2: Major Hydrolytic Degradation Products of Benzylpenicillinate-d7

| Degradation Product | Molecular Formula (with d7 label) | Conditions of Formation |

| Benzylpenicilloic acid-d7 | C₁₆H₁₂D₇N₂O₅S | Neutral or alkaline hydrolysis |

| Benzylpenilloic acid-d7 | C₁₅H₁₂D₇N₂O₃S | Acidic conditions, from benzylpenicilloic acid-d7 |

| Benzylpenillic acid-d7 | C₁₆H₁₀D₇N₂O₄S | Acidic conditions |

Studies of Oxidative and Photolytic Degradation Mechanisms

Benzylpenicillin can also be degraded by oxidative and photolytic processes. Studies on the non-labeled compound have identified several degradation products under these conditions.

Oxidative Degradation: The oxidation of benzylpenicillin can be catalyzed by metal ions such as Cu(II). researchgate.net In the presence of Cu(II) and oxygen, benzylpenicillin is hydrolyzed to benzylpenicilloic acid, which is then oxidized to yield products including phenylacetamide. researchgate.net For Benzylpenicillinate-d7, this would result in the formation of phenylacetamide-d7. Chromium trioxide in acidic media has also been shown to oxidize benzylpenicillin, producing phenylacetic acid, among other products. nih.gov With the deuterated compound, this would yield phenylacetic acid-d7.

Photolytic Degradation: Exposure to UV-A radiation can lead to the photodegradation of benzylpenicillin in aqueous solutions. researchgate.netmazums.ac.ir The efficiency of this process is pH-dependent, with higher degradation rates observed in acidic conditions. researchgate.netmazums.ac.ir While the specific photolytic degradation products of the d7-labeled compound are not detailed in the literature, studies on Penicillin G suggest a complex array of products. The main degradation by-products in surface water have been identified as penilloic acid and penicilloic acid. researchgate.net

Probing Chemical Interactions with Model Systems

The interaction of this compound with well-defined chemical systems can provide insights into its behavior in more complex environments. Cyclodextrins are frequently used as model systems to study host-guest interactions.

Studies on non-labeled benzylpenicillin have shown that it can form inclusion complexes with various cyclodextrins. researchgate.netnih.govnih.gov The formation of these complexes can significantly alter the degradation rate of the antibiotic. researchgate.netnih.gov For example, fully methylated β-cyclodextrin has been shown to stabilize benzylpenicillin, while other derivatives can catalyze its degradation. researchgate.net The interaction involves the inclusion of the phenyl group of the benzylpenicillin into the hydrophobic cavity of the cyclodextrin. researchgate.net It is highly probable that the phenyl-d5 ring of Benzylpenicillinate-d7 would similarly interact with cyclodextrins, and the d7-label could be used in NMR studies to precisely characterize the geometry of the inclusion complex. researchgate.net

Chemical Interactions with Ligand Binding Domains of Non-Biological Receptors

The study of chemical interactions between this compound and non-biological receptors is crucial for understanding its stability and potential for encapsulation or targeted delivery systems. A key example of such non-biological receptors is cyclodextrins.

Cyclodextrins (CDs) are macrocyclic oligosaccharides capable of forming inclusion complexes with guest molecules that fit within their hydrophobic cavity. The interaction of benzylpenicillin with various cyclodextrins has been investigated, revealing that these interactions can significantly modulate the degradation rate of the β-lactam ring.

Kinetic studies have demonstrated that the nature of the cyclodextrin derivative influences the stability of the penicillin molecule. nih.gov In acidic environments, cyclodextrins generally exert a stabilizing effect on the β-lactam ring. nih.gov Conversely, in neutral to basic conditions (pH 7.4), most cyclodextrins accelerate the hydrolytic cleavage of this critical functional group. nih.gov The magnitude of this catalytic effect is dependent on the charge of the cyclodextrin derivative.

The formation of an inclusion complex between the benzyl (B1604629) group of the penicillin molecule and the cyclodextrin cavity is a primary driver of these interactions. For this compound, the deuterated benzyl moiety would be expected to engage in similar host-guest chemistry. The slight difference in size and vibrational frequencies of C-D versus C-H bonds is not anticipated to fundamentally alter the ability to form such complexes, although it could subtly influence the thermodynamics of binding.

The interaction with hydroxypropyl-β-cyclodextrin (HPβCyD) has been shown to stabilize penicillin G in acidic solutions, with the degradation rate of the complexed drug being approximately nine times slower than the uncomplexed form. oup.com This stabilization is attributed to the encapsulation of the molecule, which protects the labile β-lactam ring from the aqueous environment. oup.com

Table 1: Effect of Cyclodextrin Type on the Hydrolysis Rate of Benzylpenicillin at pH 7.4

| Cyclodextrin Type | Charge | Relative Enhancement of Hydrolysis Rate |

| Quaternary Ammonium CDs | Positive | 6- to 18-fold |

| Neutral Methylated CDs | Neutral | 2- to 3-fold |

| Negatively Charged CDs | Negative | ~1.1- to 1.2-fold |

This table is generated based on data for benzylpenicillin, which is expected to be a reliable model for the behavior of this compound. nih.gov

Investigations of Abiotic Transformation Processes

The stability of this compound is largely dictated by the integrity of its β-lactam ring, which is susceptible to degradation through several abiotic pathways. These processes are critical in determining the compound's environmental fate and persistence. The primary abiotic transformation processes include hydrolysis, photodegradation, and metal-catalyzed degradation.

Hydrolysis

Hydrolysis is a major pathway for the abiotic degradation of penicillins. frontiersin.org The strained β-lactam ring is prone to nucleophilic attack by water, leading to its cleavage and the formation of inactive degradation products such as benzylpenicilloic acid. futurelearn.comnih.gov This process is significantly influenced by pH and temperature.

Effect of pH: The hydrolysis of the β-lactam ring is catalyzed by both acidic and alkaline conditions. futurelearn.comnih.gov Under acidic conditions, the reaction proceeds via protonation of the β-lactam nitrogen, while under alkaline conditions, direct nucleophilic attack by hydroxide (B78521) ions occurs. core.ac.ukpurdue.edu The stability of benzylpenicillin is generally greatest in the neutral pH range.

Effect of Temperature: The rate of degradation is temperature-dependent, with slower transformation observed at lower temperatures. nih.govresearchgate.net Studies have shown a significant decrease in degradation velocity when the temperature is lowered from 20°C to 5°C. researchgate.net

Photodegradation

Photodegradation is another significant abiotic route for the transformation of penicillins in aqueous environments. Exposure to ultraviolet (UV) radiation can induce the breakdown of the molecule.

Direct Photolysis: Studies using UV-A radiation have shown that it can effectively degrade penicillin G in aqueous solutions. The removal efficiency is influenced by factors such as the initial concentration of the antibiotic, the pH of the solution, and the duration of exposure. mazums.ac.ir The maximum removal rate for penicillin G was observed at an acidic pH of 3. mazums.ac.ir

Photocatalysis: The presence of semiconductor photocatalysts, such as zinc oxide (ZnO) and titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. acs.orgnih.gov These materials, when irradiated with UV light, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which readily attack and degrade the penicillin molecule. acs.org

Metal-Catalyzed Degradation

The presence of certain metal ions can also catalyze the degradation of penicillins. For instance, zinc (Zn) ions have been shown to significantly promote the hydrolysis of penicillin G in the presence of goethite (α-FeOOH), a common soil mineral. acs.org The proposed mechanism involves the formation of a ternary complex between the penicillin, the adsorbed zinc on the goethite surface, and the mineral itself. acs.org This complexation facilitates the nucleophilic attack on the β-lactam ring, leading to rapid hydrolysis. acs.org

Table 2: Summary of Abiotic Transformation Processes for Benzylpenicillin

| Process | Key Influencing Factors | Primary Degradation Product |

| Hydrolysis | pH (acidic or alkaline), Temperature | Benzylpenicilloic acid futurelearn.compurdue.edu |

| Photodegradation | UV radiation, pH, Photocatalysts (ZnO, TiO2) | Various smaller organic molecules acs.org |

| Metal-Catalyzed Degradation | Presence of metal ions (e.g., Zn²⁺), Mineral surfaces (e.g., goethite) | Benzylpenicilloic acid and other hydrolytic products acs.org |

This table summarizes findings for benzylpenicillin, which serve as a model for the expected abiotic transformation of this compound.

The deuteration in this compound is on the phenylacetyl side chain. While this is distant from the reactive β-lactam ring, secondary isotope effects could subtly influence the rates of these transformation processes compared to the non-deuterated compound. However, the fundamental degradation pathways are expected to remain the same.

Applications of Benzylpenicillinate D7, Potassium Salt As an Analytical Reference Standard

Method Development and Validation for Quantitative Analysis

In the development of analytical methods, the objective is to create a procedure that yields consistent, reliable, and accurate data. wjarr.com Validated analytical methods are crucial for quality control, and Benzylpenicillinate-d7, Potassium Salt plays a significant part in achieving this validation for assays involving Penicillin G. wjarr.com

This compound is frequently employed as an internal standard (IS) in LC-MS/MS methods designed to quantify Penicillin G in complex biological matrices such as human serum and animal tissues. nih.govusda.gov The purpose of an internal standard is to compensate for the potential loss of analyte during sample extraction and to correct for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample. researchgate.net By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample, any variation in the analytical process affects both the analyte (Penicillin G) and the internal standard equally. usda.gov

For instance, a highly sensitive LC-MS/MS method for monitoring Penicillin G in human serum uses Benzylpenicillin-d7 as the IS to ensure accuracy. nih.govnih.gov Similarly, the U.S. Department of Agriculture's Food Safety and Inspection Service outlines a method for determining Penicillin G in bovine tissue that relies on Penicillin G-d7 for quantification. usda.gov In these methods, the ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of Penicillin G in unknown samples, thereby enhancing the accuracy and precision of the measurements. usda.govresearchgate.net

Table 1: Example of LC-MS/MS Parameters for Penicillin G Analysis Using Benzylpenicillinate-d7 as an Internal Standard This interactive table provides typical parameters used in LC-MS/MS methods.

| Parameter | Penicillin G (Analyte) | Benzylpenicillinate-d7 (Internal Standard) |

| Precursor Ion (m/z) | 335.1 | 342.2 |

| Product Ions (m/z) | 175.9; 160 | 182.8; 160 |

| Retention Time (min) | 1.55 | 1.00 |

| Collision Energy (eV) | 12 | 12 |

| Source: Analytical Chemistry, 2024. nih.gov |

Analytical method validation is a process to confirm that a testing procedure is suitable for its intended purpose. researchgate.net Key parameters established during validation include accuracy, precision, and linearity. wjarr.comeuropa.eu

Accuracy refers to the closeness of the measured value to the true value. nih.gov In assays using Benzylpenicillinate-d7, accuracy is often assessed by analyzing samples spiked with a known amount of Penicillin G. Studies have demonstrated high accuracy, with recoveries often falling between 90% and 110%. researchgate.netnih.govufl.edu For example, one validated method reported an accuracy of 96-102%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD) of a series of measurements. The use of a deuterated internal standard significantly improves precision by minimizing variability.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov Methods using Benzylpenicillinate-d7 have shown excellent linearity over specified concentration ranges, which is fundamental for accurate quantification. nih.govnih.gov

Table 2: Summary of Method Validation Findings from Selected Studies This interactive table summarizes performance characteristics of analytical methods using a labeled Penicillin G internal standard.

| Validation Parameter | Study Focus | Finding | Source |

| Accuracy | Penicillin G in human serum | 96-102% | nih.gov |

| Accuracy (Corrected Recovery) | Penicillin G in citrus fruit | 90-100% | ufl.edu |

| Accuracy (Corrected Recovery) | Penicillin G & metabolites in citrus | ~90-110% | researchgate.net |

| Linearity Range | Penicillin G in human serum | 0.0015-10 mg L⁻¹ | nih.govnih.gov |

| Source: Compiled from multiple research articles. nih.govresearchgate.netnih.govufl.edu |

Impurity Profiling and Characterization in Pharmaceutical Synthesis

Beyond quantifying the main active ingredient, ensuring the safety and quality of a drug product requires the identification and control of impurities. synzeal.com

The synthesis of Penicillin G can result in the formation of related substances and process impurities. Stable isotope-labeled standards like this compound are valuable tools in the analytical methods used to identify and quantify these impurities. synzeal.com By serving as a stable reference point in chromatographic analyses, the labeled standard helps to accurately measure the levels of impurities relative to the active pharmaceutical ingredient (API), which is a critical component of quality control (QC) and regulatory filings. synzeal.com

Penicillin G is susceptible to degradation under various conditions, such as in acidic environments or during storage. pku.edu.cnnih.gov Understanding these degradation pathways is essential for developing stable pharmaceutical formulations. Using Benzylpenicillinate-d7 as a labeled precursor allows researchers to trace the formation of degradation products. When the labeled precursor is subjected to stress conditions, the resulting degradation products will contain the deuterium (B1214612) tag. This enables their unambiguous identification by mass spectrometry and helps to elucidate the chemical transformation pathways. Key degradation products of Penicillin G that can be traced this way include penilloic acid, penicilloic acid, and penicilloaldehyde. pku.edu.cnnih.gov

Table 3: Known Degradation Products of Penicillin G This interactive table lists major impurities formed from the degradation of Penicillin G.

| Degradation Product | Role/Significance | Source |

| Penilloic Acid | Major degradation product found in wastewater and surface water. | nih.gov |

| Penicilloic Acid | A primary hydrolytic degradation product. | pku.edu.cnnih.gov |

| Isopenillic Acid | Identified as a key degradation product in aquatic environments. | nih.gov |

| Penicilloaldehyde | An end-stage hydrolytic degradation product of Penicillin G. | pku.edu.cn |

| Source: Compiled from environmental and chemical analysis studies. pku.edu.cnnih.gov |

Role in Pharmaceutical Quality Control and Research Standards

This compound is a cornerstone of modern pharmaceutical analysis for Penicillin G. Its application as an internal standard is integral to robust quality control and is embedded in the principles of good analytical practice. wjarr.com The use of this reference standard in validated methods for quantitative analysis and impurity profiling ensures the quality, reliability, and consistency of the data generated. wjarr.comsynzeal.com This high level of analytical confidence is essential for supporting pharmaceutical development, ensuring product quality throughout its lifecycle, and meeting stringent regulatory requirements. synzeal.comfda.gov

Establishment of Reference Materials for Deuterated Penicillins

The establishment of well-characterized reference materials is a fundamental prerequisite for the accuracy and reliability of any analytical measurement. For deuterated compounds like this compound, this process involves rigorous testing to confirm its identity, purity, and isotopic distribution. This ensures that the material is suitable for its intended use as an internal standard in quantitative analyses.

The characterization of a reference material for this compound typically includes a comprehensive set of analytical tests. High-performance liquid chromatography (HPLC) is employed to determine the chemical purity of the compound, ensuring that it is free from significant impurities that could interfere with the analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of the molecule and the position of the deuterium labels. Mass spectrometry (MS) is crucial for verifying the molecular weight and determining the isotopic purity, which is the percentage of the material that is fully deuterated at the intended positions. Furthermore, elemental analysis provides data on the elemental composition of the compound, and where applicable, specific rotation is measured to confirm the stereochemistry.

A certificate of analysis for a commercial reference material of this compound provides a summary of these characterization data. For instance, a typical batch may exhibit a chemical purity of over 98% as determined by HPLC and an isotopic purity of over 95%. bipea.org The detailed characterization ensures that the reference material is of high quality and can be reliably used to prepare calibration standards and quality control samples for the quantification of Penicillin G. The use of such a well-defined internal standard is a key component of robust analytical method development and validation. testveritas.com

Interactive Data Table: Representative Analytical Data for a this compound Reference Material

| Analytical Test | Specification | Result | Method |

| Purity | ≥95% | 98.02% | HPLC (205 nm) |

| Isotopic Purity | >95% | 98.5% | Mass Spectrometry |

| Identity | Conforms to Structure | Conforms | ¹H NMR, Mass Spectrometry |

| Potassium Content | Report Result | 9.19% | Ion Chromatography |

| Specific Rotation | Report Result | +257.1° (c=0.3, Methanol) | Polarimetry |

This table presents representative data and may not reflect the exact specifications of all available reference materials. bipea.org

Inter-laboratory Harmonization of Analytical Methodologies

Harmonization of analytical methodologies across different laboratories is essential for ensuring the comparability and reliability of results, which is particularly critical in regulatory monitoring programs for substances like veterinary drug residues in food products. europa.eu Proficiency testing (PT) schemes are a primary tool for achieving and demonstrating inter-laboratory harmonization. bipea.org In these schemes, a central organizer distributes identical, well-characterized test materials to multiple participating laboratories. The laboratories analyze the samples using their routine methods and report their results back to the organizer.

The use of a common, high-quality internal standard like this compound is a crucial factor in minimizing variability between laboratories. By correcting for matrix effects and differences in instrument performance, the internal standard helps to ensure that any observed differences in results are due to other aspects of the analytical method or laboratory practice, rather than random or systematic errors in the quantification step.

The performance of laboratories in a PT scheme is often evaluated using statistical measures such as the z-score. The z-score indicates how far a laboratory's result deviates from the assigned value, which is determined by the organizer based on the consensus value of all participants or from a reference laboratory. A satisfactory z-score (typically between -2 and +2) indicates that the laboratory's result is in good agreement with the assigned value, demonstrating the suitability of their analytical method and their competence in performing the analysis.

Interactive Data Table: Example of Inter-laboratory Proficiency Test Evaluation for Penicillin G

| Laboratory ID | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | Standard Deviation for PT (µg/kg) | Calculated z-score | Performance Assessment |

| Lab A | 48.5 | 50.0 | 5.0 | -0.3 | Satisfactory |

| Lab B | 53.2 | 50.0 | 5.0 | 0.64 | Satisfactory |

| Lab C | 42.1 | 50.0 | 5.0 | -1.58 | Satisfactory |

| Lab D | 61.5 | 50.0 | 5.0 | 2.3 | Questionable |

| Lab E | 49.8 | 50.0 | 5.0 | -0.04 | Satisfactory |

This table is a hypothetical example illustrating the use of z-scores in a proficiency test for Penicillin G analysis. The values are not from a specific proficiency test but are representative of the evaluation process. testveritas.com

By participating in such schemes and utilizing high-purity deuterated internal standards, laboratories can validate their analytical methods, identify potential areas for improvement, and contribute to a harmonized approach to analytical testing, thereby ensuring the generation of comparable and reliable data across different testing facilities.

Advanced Research Perspectives and Emerging Areas with Deuterated Penicillins

Computational Chemistry and Molecular Dynamics Simulations of Deuterium (B1214612) Effects

Computational methods are paramount in predicting and understanding the nuanced effects of isotopic substitution. By modeling Benzylpenicillinate-d7 at an atomic level, researchers can explore phenomena that are difficult to observe experimentally.

The replacement of hydrogen with deuterium results in a stronger and shorter carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the C-D bond. mdpi.com While this change is minor for a single substitution, the presence of seven deuterium atoms in Benzylpenicillinate-d7 can collectively influence the molecule's vibrational modes and, consequently, its conformational landscape.

Molecular dynamics (MD) simulations and quantum chemical calculations can model these effects with high precision. nih.gov For instance, simulations of benzylpenicillin in aqueous solution have revealed a dynamic equilibrium between different conformers, such as those where the thiazolidine ring's carboxylate group is oriented axially or equatorially. nih.gov By incorporating deuterium into these models, researchers can predict shifts in this equilibrium. MD simulations on other deuterated molecules have shown that isotopic substitution, particularly in the solvent, can lead to a more rigid and compact structure by affecting protein conformational lability. nih.gov It is hypothesized that similar effects could be observed for Benzylpenicillinate-d7, where deuteration may dampen certain vibrational motions, leading to a subtle but measurable preference for specific conformations. These computational models provide invaluable insights into how isotopic labeling can fine-tune molecular structure and flexibility.

Table 1: Theoretical Parameters in Computational Modeling of Isotopic Effects

| Parameter | Relevance to Deuterium Substitution | Computational Method |

| Zero-Point Energy (ZPE) | Lower for C-D bonds, leading to higher bond dissociation energy. mdpi.com | Quantum Chemistry (e.g., DFT) |

| Vibrational Frequencies | C-D stretching and bending frequencies are shifted to lower wavenumbers. | Quantum Chemistry (e.g., DFT) |

| Bond Lengths & Angles | C-D bonds are slightly shorter than C-H bonds. | Geometry Optimization (DFT, MP2) |

| Conformational Energy Landscape | Deuteration can alter the relative energies of different conformers. | Molecular Dynamics (MD), Quantum Chemistry |

| Solvent Effects | D₂O as a solvent can impact protein/solute dynamics differently than H₂O. nih.gov | MD Simulations with explicit solvent |

The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, and deuterated compounds are essential for its study. acs.org The KIE manifests as a change in reaction rate when an atom at or near the reactive center is replaced by one of its isotopes. Simulating reaction pathways of deuterated benzylpenicillinate can help elucidate mechanisms of its degradation, enzymatic inactivation (e.g., by β-lactamases), and covalent binding to penicillin-binding proteins (PBPs).

For example, the hydrolysis of the β-lactam ring is a critical reaction for both the antibiotic's efficacy and its degradation. Studies on the degradation of penicillin G have shown a significant deuterium solvent isotope effect, suggesting different mechanisms in neutral and alkaline conditions. nih.gov Computational simulations can model the transition states of these reactions. By comparing the activation energies for the C-H bond cleavage versus C-D bond cleavage in rate-determining steps, researchers can confirm the involvement of specific bonds in the reaction mechanism. Such simulations are crucial for understanding antibiotic stability and for designing more robust penicillin derivatives.

Novel Spectroscopic Applications Beyond Standard Characterization

The unique vibrational properties of the C-D bond make Benzylpenicillinate-d7, Potassium Salt an excellent candidate for advanced spectroscopic studies, providing a clear window into molecular structure and dynamics.

In Fourier-transform infrared (FTIR) and Raman spectroscopy, the vibrational frequencies of molecular bonds provide a structural fingerprint. mdpi.com The C-H stretching vibrations typically appear in a crowded region of the spectrum (around 2800–3000 cm⁻¹). The heavier mass of deuterium causes C-D stretching vibrations to appear in a much lower, "silent" region of the spectrum (around 2000–2200 cm⁻¹), where interference from other vibrational modes is minimal. nih.gov

This spectral separation is highly advantageous. Researchers can use Raman spectroscopy combined with deuterium stable isotope probing (DSIP) to track the metabolic activity and incorporation of deuterated molecules in biological systems. biorxiv.org For Benzylpenicillinate-d7, this allows for precise monitoring of the deuterated phenyl and acetyl groups. Changes in the position and intensity of the C-D peaks can provide detailed information about the local chemical environment, hydrogen bonding, and conformational state of the side chain, both in solution and when bound to its biological targets. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Isotopic Labeling

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Non-Deuterated) | Typical Wavenumber Range (cm⁻¹) (Deuterated) | Spectroscopic Technique |

| C-H Stretch | 2800 - 3000 | N/A | FTIR, Raman |

| C-D Stretch | N/A | 2000 - 2200 | FTIR, Raman |

| Phenyl Ring Modes | ~1600, ~1000 | Shifted to slightly lower frequencies | Raman |

While standard ¹H NMR is complicated by the absence of signals from the deuterated positions, this feature becomes an advantage in advanced Nuclear Magnetic Resonance (NMR) techniques. The simplification of the ¹H spectrum can help in resolving overlapping signals. Furthermore, ²H (deuterium) NMR spectroscopy can be employed directly to probe the labeled sites.

Advanced NMR methods, such as relaxation studies (T₁ and T₂ measurements) and Nuclear Overhauser Effect (NOE) experiments, can provide profound insights into the solution-state dynamics of Benzylpenicillinate-d7. mdpi.com Deuterium has a different nuclear spin and a quadrupole moment compared to protons, which affects its relaxation properties. By measuring the relaxation rates of the deuterium nuclei, researchers can obtain information about the mobility of specific parts of the molecule, such as the rotation of the phenyl group and the flexibility of the acetyl side chain. nih.gov These dynamic parameters are critical for understanding how the antibiotic interacts with and adapts to the binding pockets of its target enzymes.

Integration with Chemical Probes for Systems Chemistry

In the context of systems chemistry and chemical biology, isotopically labeled molecules serve as powerful probes to trace pathways and quantify interactions within complex biological environments. researchgate.net this compound can function as a "heavy" chemical probe, distinguishable by mass spectrometry from its naturally occurring counterpart. scispace.com

By introducing Benzylpenicillinate-d7 to a biological system, such as a bacterial culture, researchers can use mass spectrometry to track its uptake, distribution, and metabolic fate. nih.gov This approach can be used to quantify the binding of the antibiotic to its target proteins, identify metabolites resulting from degradation or enzymatic modification, and study the kinetics of these processes in a native-like environment. mdpi.com The mass shift of +7 amu provides a clear and unambiguous signal for detection. This integration of a deuterated molecule with sensitive analytical techniques opens up new avenues for studying antibiotic mechanisms of action and resistance at a systems level. researchgate.net

Exploring Complex Chemical Networks with Isotopic Tracers

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis and environmental fate studies. wikipedia.org this compound, serves as an exemplary isotopic tracer for elucidating the transformation and degradation pathways of penicillin-class antibiotics in multifaceted chemical networks, such as those found in soil ecosystems or biological systems.

In a typical research application, a sample (e.g., a soil microcosm or a cell culture) is exposed to Benzylpenicillinate-d7. Over time, samples are collected and analyzed, primarily using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The deuterium atoms on the benzyl (B1604629) ring and adjacent methylene group of Benzylpenicillinate-d7 give it a distinct mass-to-charge (m/z) ratio compared to its unlabeled counterpart. This mass difference allows for the unambiguous tracking of the parent compound and its subsequent transformation products.

Research Findings:

By following the appearance of new mass signals that retain the deuterium label, researchers can identify and structure a network of degradation products. For instance, if a metabolite is detected with a mass seven units higher than a suspected non-deuterated degradation product, it provides strong evidence that this new compound originated from the initial deuterated penicillin. This methodology allows for the precise mapping of complex reaction pathways, which is critical for environmental risk assessment and understanding the persistence of antibiotic residues. researchsquare.comufz.deasm.orgasm.org

Stable isotope tracing can differentiate between biotic and abiotic degradation processes. By comparing the transformation products in sterile versus microbially active soil, for example, scientists can pinpoint which breakdown products are the result of microbial metabolism. researchsquare.comunito.it This technique provides detailed insights into how microbial communities process and detoxify antibiotic contaminants. researchsquare.com

The quantitative power of this approach is another significant advantage. By using Benzylpenicillinate-d7 as an internal standard spiked into a sample, the concentration of the unlabeled analyte can be determined with high accuracy. mdpi.comclearsynth.comtexilajournal.comkcasbio.com The deuterated standard co-elutes with the analyte but is separated by mass in the detector, correcting for variations in sample preparation and instrument response. texilajournal.comkcasbio.com

| Parameter | Description | Relevance in Isotopic Tracing |

| Isotopic Label | 7 Deuterium atoms on the benzyl group | Provides a distinct mass signature for tracking. |

| Analytical Technique | High-Resolution Mass Spectrometry (HRMS) | Separates and identifies the labeled parent compound and its metabolites based on their precise mass-to-charge ratio. |

| Primary Application | Fate and Transformation Studies | Elucidates the degradation pathways of benzylpenicillin in environmental matrices (e.g., soil, water) or biological systems. |

| Quantitative Use | Internal Standard | Improves the accuracy and precision of quantifying unlabeled benzylpenicillin in complex samples. clearsynth.comtexilajournal.com |

Development of New Deuterated Probes for Mechanistic Enzymology

Deuterated compounds are invaluable probes for investigating the chemical mechanisms of enzyme-catalyzed reactions. The replacement of a hydrogen atom with deuterium at a site of bond cleavage can alter the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect provides profound insights into the transition state of a reaction, helping to elucidate the precise steps of substrate transformation within an enzyme's active site. nih.govacs.org

This compound, is particularly useful for studying the mechanisms of β-lactamases, the primary enzymes responsible for bacterial resistance to penicillin antibiotics. nih.govacs.org These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive. The reaction proceeds through a two-step mechanism: acylation, where a serine residue in the active site attacks the β-lactam carbonyl to form a covalent acyl-enzyme intermediate, followed by deacylation, where a water molecule hydrolyzes this intermediate to release the inactivated penicillin and regenerate the free enzyme.

Research Findings:

By synthesizing versions of benzylpenicillin deuterated at specific positions, researchers can probe different steps of the catalytic cycle. While Benzylpenicillinate-d7 has deuterium on the non-reactive phenylacetyl side chain, other studies have focused on placing deuterium at or near the β-lactam ring to probe the bond-breaking and bond-forming steps directly. nih.govacs.org

A primary KIE (where the rate-determining step involves the cleavage of a bond to the isotope) can reveal whether a specific C-H bond cleavage is rate-limiting. For instance, if deuteration of the C6 proton of the penicillin core significantly slows the reaction, it would suggest that the abstraction of this proton is a key part of the rate-determining transition state. Conversely, the absence of a KIE can be equally informative, suggesting that the C-H bond cleavage occurs in a fast step either before or after the rate-limiting step. nih.gov

Solvent isotope effects, where the reaction is carried out in heavy water (D₂O) instead of H₂O, are also used to probe proton transfer steps. nih.govnih.govacs.org A normal solvent KIE (kH₂O/kD₂O > 1) often indicates that a proton transfer from water is involved in the rate-determining step, such as in the deacylation of the acyl-enzyme intermediate. nih.gov Studies on β-lactamases have used this approach to confirm that deacylation often involves a general-base-catalyzed attack by a water molecule. nih.govacs.org These mechanistic details are crucial for designing new β-lactamase inhibitors that can overcome antibiotic resistance.

| Mechanistic Question | Isotopic Approach | Expected Outcome / Interpretation |

| Role of C-H bond cleavage in rate-limiting step? | Substrate KIE (e.g., deuteration at C6) | A significant KIE (kH/kD > 1) suggests C-H bond breaking occurs in the transition state of the slowest step. |

| Involvement of proton transfer from water? | Solvent KIE (reaction in D₂O) | A normal solvent KIE (kH₂O/kD₂O > 1) indicates proton transfer from the solvent is part of the rate-determining step, often implicating general acid-base catalysis. nih.gov |

| Nature of the transition state? | Secondary KIE (deuteration adjacent to the reaction center) | Small changes in reaction rate can provide information about changes in hybridization (e.g., sp² to sp³) at the transition state. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of Benzylpenicillinate-d7, Potassium Salt?

- Methodology : High-performance liquid chromatography (HPLC) is the primary method for assessing purity. Prepare a sample solution (40 mg in 20 mL water) and a standard solution (1:100 dilution). Use a C18 column with a mobile phase of water/acetonitrile (gradient elution) and UV detection at 254 nm. Peaks for impurities should not exceed 1% of the main peak area .

- Additional characterization includes nuclear magnetic resonance (NMR) for structural confirmation and infrared (IR) spectroscopy to validate functional groups .

Q. How can isotopic labeling (deuterium) in Benzylpenicillinate-d7 be utilized in metabolic studies?

- Methodology : The deuterium-labeled compound enables tracking of metabolic pathways via mass spectrometry (MS). For in vitro studies, incubate the compound with liver microsomes, extract metabolites using solid-phase extraction, and analyze via LC-MS/MS. Deuterium retention in metabolites confirms stability under enzymatic conditions .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodology : Store in airtight containers at 2–8°C. Aqueous solutions (100 mg/mL) should be used immediately or frozen at -20°C to prevent hydrolysis. Monitor pH (5.5–7.5) and clarity; discoloration or precipitation indicates degradation .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for isotopic effects in deuterated penicillin analogs?

- Methodology : Conduct comparative kinetics using both labeled and unlabeled compounds. For example, measure hydrolysis rates in buffer solutions (pH 2–8) at 37°C. Use statistical models (e.g., ANOVA) to distinguish isotopic effects (e.g., kinetic isotope effects) from experimental variability .

- Data Contradiction Analysis : If discrepancies arise between labeled/unlabeled data, validate via controlled degradation studies with LC-MS to identify deuterium loss or positional exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.